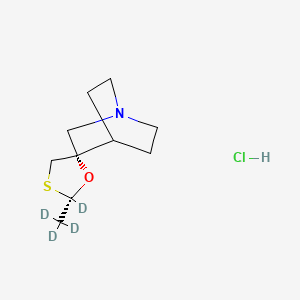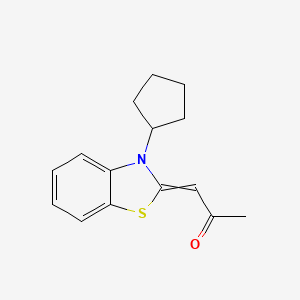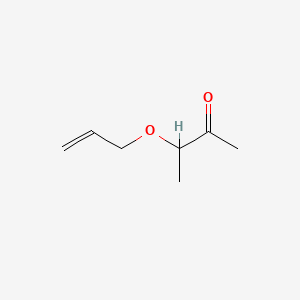
"1,2-Dithiolane-3-methanamine Hydrochloride"
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dithiolane-3-methanamine Hydrochloride is a chemical compound with the molecular formula C4H10ClNS2. It is a derivative of 1,2-dithiolane, a five-membered heterocyclic compound containing a disulfide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dithiolane-3-methanamine Hydrochloride can be synthesized through the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure . Another method involves the oxidative cyclization of propane-1,3-dithiol with iodine in the presence of 2-methylbut-2-ene or potassium permanganate adsorbed on copper sulfate .
Industrial Production Methods
Industrial production methods for 1,2-Dithiolane-3-methanamine Hydrochloride are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, considering the mild reaction conditions and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dithiolane-3-methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond in 1,2-dithiolane can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Dithiolane-3-methanamine Hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-Dithiolane-3-methanamine Hydrochloride involves the reversible ring-opening polymerization of the disulfide bond. This dynamic covalent chemistry allows the compound to form and break bonds under mild conditions, making it useful in various applications. The disulfide bond can undergo thiol-disulfide exchange, which is crucial for its role in self-healing materials and drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioctic Acid (TA): Another 1,2-dithiolane compound known for its antioxidant properties and use in dynamic covalent chemistry.
Methyl Asparagusic Acid (MAA): Similar to thioctic acid, it exhibits reversible polymerization properties.
Uniqueness
1,2-Dithiolane-3-methanamine Hydrochloride is unique due to its amine functional group, which allows for additional chemical modifications and applications. Its ability to undergo reversible ring-opening polymerization under mild conditions makes it particularly valuable in the development of smart materials and drug delivery systems .
Propriétés
Formule moléculaire |
C4H10ClNS2 |
|---|---|
Poids moléculaire |
171.7 g/mol |
Nom IUPAC |
dithiolan-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C4H9NS2.ClH/c5-3-4-1-2-6-7-4;/h4H,1-3,5H2;1H |
Clé InChI |
PQIOPYLJRVIOPB-UHFFFAOYSA-N |
SMILES canonique |
C1CSSC1CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl N-[4-(dimethylamino)butyl]carbamate](/img/structure/B13837902.png)



![7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13837921.png)



